

An In-depth Technical Guide to 3-Amino-3-(2-nitrophenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-Amino-3-(2-nitrophenyl)propanoic acid

Cat. No.: B1221991

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CAS Number: 5678-48-8

This technical guide provides a comprehensive overview of **3-Amino-3-(2-nitrophenyl)propanoic acid**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

3-Amino-3-(2-nitrophenyl)propanoic acid, also known by synonyms such as β -Amino-2-nitrobenzenepropanoic acid and ANP linker, is a β -amino acid derivative.^{[1][2]} Its chemical structure is characterized by a propanoic acid backbone with an amino group and a 2-nitrophenyl group attached to the β -carbon. This unique arrangement of functional groups makes it a versatile building block in organic synthesis.

A summary of its key quantitative properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[3]
Molecular Weight	210.19 g/mol	[2]
Melting Point	222 °C	[2]
Boiling Point (Predicted)	423.8 ± 35.0 °C	[2][4]
Density (Predicted)	1.404 ± 0.06 g/cm ³	[2][4]
pKa (Predicted)	3.49 ± 0.10	[2]
Water Solubility	Slightly soluble	[1][2][4][5]

Synthesis and Experimental Protocols

The synthesis of **3-Amino-3-(2-nitrophenyl)propanoic acid** has been reported through various methods. Two detailed experimental protocols are provided below.

Protocol 1: Multi-component Reaction

This method involves the reaction of o-nitrobenzaldehyde, formic acid, malonic acid, and ammonium formate.[6]

Methodology:

- Combine o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol) and stir at 45°C for 30 minutes.[6]
- Add ammonium formate (21.3 g, 0.338 mol) to the mixture, increase the temperature to 70°C, and stir for one hour.[6]
- Continue stirring at 95°C for four hours.[6]
- Add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.[6]

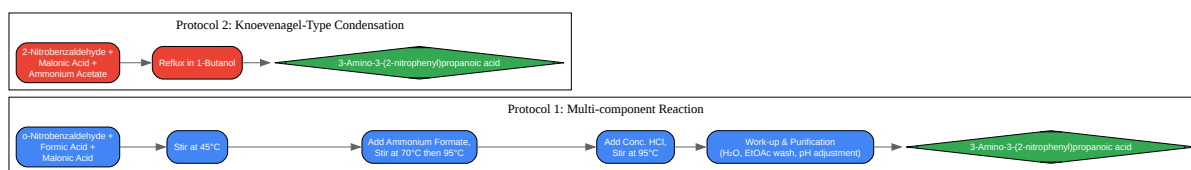
- After cooling, add 25 mL of water and wash the mixture twice with ethyl acetate (2 x 25 mL).
[6]
- Adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution to precipitate the solid product.[6]
- Filter the precipitate under vacuum to obtain the product as a yellow solid (18.33 g, 64.6% yield).[6]

Protocol 2: Knoevenagel-Type Condensation

This protocol describes a Knoevenagel-type condensation followed by amination.[7]

Methodology:

- In a suitable flask, mix 2-nitrobenzaldehyde (2.40 g), malonic acid (2.44 g), and ammonium acetate (3.54 g) in 200 mL of 1-butanol.[7]
- Reflux the mixture for 1.5 to 2 hours, monitoring for the cessation of carbon dioxide evolution, which indicates the completion of the reaction.[7]
- Further purification steps, such as cooling, filtration, and washing, would be performed to isolate the final product.



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Synthesis pathways for 3-Amino-3-(2-nitrophenyl)propanoic acid.

Biological Significance and Applications

3-Amino-3-(2-nitrophenyl)propanoic acid is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals.^[6] Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for its incorporation into a wide array of more complex molecules.

Role in Drug Development

This compound serves as a crucial building block for the synthesis of bioactive molecules and is particularly noted for its use in peptide synthesis.^[7] The presence of the nitrophenyl group can influence the reactivity and biological activity of the final compounds. It is a precursor for molecules with potential applications in neuroscience, including the development of therapeutics for neurological disorders.^{[8][9]}

Precursor to CRTH2 Antagonists

A significant application of **3-Amino-3-(2-nitrophenyl)propanoic acid** is in the synthesis of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. CRTH2 is a receptor for prostaglandin D2 and is a target for the treatment of allergic diseases such as asthma.^{[10][11]} The propanoic acid derivative serves as a key structural motif in the creation of these antagonist molecules.

Potential Biological Activities

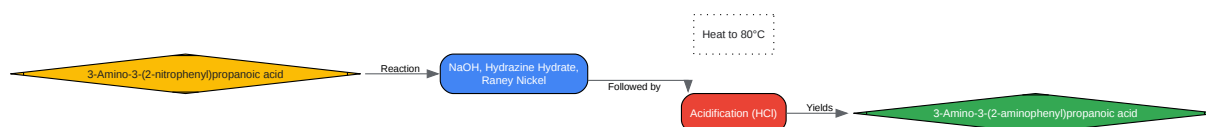
While specific signaling pathways directly modulated by **3-Amino-3-(2-nitrophenyl)propanoic acid** are not extensively documented, related β -amino acid derivatives are known to exhibit a range of biological activities. These include enzyme inhibition and interactions with proteins, potentially affecting pathways related to amino acid metabolism.^[7] It is important to note that the biological effects are often attributed to the larger molecules synthesized from this intermediate rather than the compound itself.

Further Reactions: Reduction of the Nitro Group

A common subsequent reaction involving **3-Amino-3-(2-nitrophenyl)propanoic acid** is the reduction of the nitro group to an amino group, yielding a diamino-substituted propanoic acid. This transformation is a key step in the synthesis of various pharmaceutical agents.

Experimental Protocol for Nitro Group Reduction:

- Dissolve **3-Amino-3-(2-nitrophenyl)propanoic acid** (15 g, 71.4 mmol) in a mixture of 5% sodium hydroxide solution (85 mL) and 85% hydrazine hydrate (5 mL).[6]
- Heat the solution to 80°C.[6]
- Carefully add Raney nickel (2 x 25 mg) to the heated solution.[6]
- After 30 minutes, cool the reaction mixture.[6]
- Adjust the pH to 2 with 6M hydrochloric acid to precipitate the solid product.[6]
- Filter the solid under vacuum to obtain the reduced product as a yellow solid (6.86 g, 54.5% yield).[6]



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Workflow for the reduction of the nitro group.

Safety and Handling

Standard laboratory safety precautions should be observed when handling **3-Amino-3-(2-nitrophenyl)propanoic acid**. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[6]

This technical guide consolidates the available information on **3-Amino-3-(2-nitrophenyl)propanoic acid** to support its use in research and development. The detailed

protocols and compiled data aim to facilitate its application in the synthesis of novel and potentially therapeutic compounds.

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